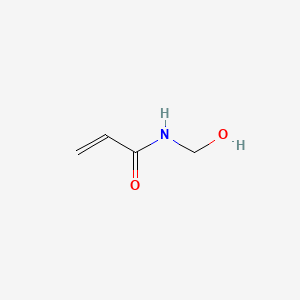

N-(Hydroxymethyl)acrylamide

描述

N-(Hydroxymethyl)acrylamide is an organic compound with the chemical formula CH2=CHCONHCH2OH. It is a versatile monomer known for its dual functional groups: a vinyl group and a hydroxymethyl group. This compound is widely used in various industrial applications due to its ability to undergo polymerization and cross-linking reactions.

准备方法

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde. The process typically involves dissolving acrylamide in water, adding a polymerization inhibitor like methoxyphenol, and then introducing formaldehyde solution dropwise. The reaction is carried out at controlled temperatures, usually between 15-45°C, and the pH is adjusted to slightly acidic conditions using sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of paraformaldehyde and acrylamide in the presence of a catalyst like sodium hydroxide. The reaction medium can be an organic solvent such as methanol or butanol. The product is then isolated through crystallization and vacuum drying .

化学反应分析

Types of Reactions: N-(Hydroxymethyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize with other vinyl monomers to form copolymers.

Cross-linking: The hydroxymethyl group allows it to cross-link with other polymers, forming a three-dimensional network.

Graft Copolymerization: It can graft onto natural polymers like xanthan gum, enhancing their properties.

Common Reagents and Conditions:

Polymerization: Initiators like potassium persulfate are used under aqueous conditions.

Cross-linking: Acidic or basic catalysts can facilitate cross-linking reactions.

Graft Copolymerization: Radical initiators are employed to graft this compound onto substrates.

Major Products:

Poly(this compound): A homopolymer with enhanced mechanical properties.

Graft Copolymers: Modified natural polymers with improved thermal and oxidative stability.

科学研究应用

Scientific Research Applications

1. Polymer Chemistry

- Cross-linking Agent : N-(Hydroxymethyl)acrylamide serves as an effective cross-linking agent in the polymerization of acrylic acid and acrylamide, enhancing the mechanical properties of resulting gels .

- Graft Copolymerization : It can graft onto natural polymers like κ-carrageenan, improving properties such as water swelling and metal ion sorption. This has implications for flocculation processes in wastewater treatment .

2. Radiation Dosimetry

- Polymer Gel Dosimeters : this compound is used in the formulation of polymer gel dosimeters for three-dimensional dosimetry in radiation therapy. Studies have shown that these dosimeters exhibit reliable dose responses when exposed to various radiation energies and dose rates, making them valuable for quality assurance in cancer treatments .

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Polymer Chemistry | Cross-linking agent | Enhances mechanical properties of gels |

| Graft Copolymerization | Improvement of κ-carrageenan properties | Increased water swelling and metal ion uptake |

| Radiation Dosimetry | 3D dosimetry in radiation therapy | Reliable dose response with minimal variability |

Medical Applications

1. Biocompatible Materials

this compound is utilized in the development of biocompatible materials for medical implants and tissue engineering. Its ability to form hydrogels makes it suitable for drug delivery systems, allowing for controlled release of therapeutic agents .

2. Diagnostic Tools

The compound has been employed in biochemical studies to isolate proteins, such as Tau protein in transgenic mouse models of tauopathy. This application highlights its significance in neurological research and potential therapeutic developments .

Industrial Applications

1. Water Treatment

this compound is used as a flocculant in water treatment processes, helping to remove suspended particles from water sources effectively .

2. Construction Materials

In construction, it acts as a component in grouting materials and concrete additives, enhancing the durability and stability of structures .

Case Studies

Case Study 1: Radiation Therapy Dosimetry

A study introduced normoxic polymer gel dosimeters based on this compound for use in radiation therapy. The dosimeters were tested under various radiation doses (up to 20 Gy), demonstrating consistent performance across different dose rates and beam qualities. The gel's response was measured using nuclear magnetic resonance (NMR), confirming its reliability for clinical applications .

Case Study 2: Graft Copolymerization with κ-Carrageenan

Research on graft copolymerization involving κ-carrageenan and this compound showed significant improvements in flocculation efficiency and metal ion uptake capacity. The study detailed the synthesis process, reaction conditions, and characterization methods used to analyze the resultant copolymer's properties .

作用机制

The mechanism of action of N-(Hydroxymethyl)acrylamide involves its ability to polymerize and cross-link with other molecules. The vinyl group participates in radical polymerization, while the hydroxymethyl group forms covalent bonds with other functional groups, leading to the formation of a stable polymer network. This dual functionality makes it a valuable compound in various applications .

相似化合物的比较

- N-Hydroxyethyl acrylamide

- N,N′-Methylenebis(acrylamide)

- N-Isopropylacrylamide

- Methacrylamide

- N-(Isobutoxymethyl)acrylamide

- N,N-Dimethylacrylamide

- N-tert-Butylacrylamide

Uniqueness: N-(Hydroxymethyl)acrylamide stands out due to its dual functional groups, which allow it to participate in both polymerization and cross-linking reactions. This versatility makes it more adaptable for various applications compared to similar compounds that may only possess one functional group.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

生物活性

N-(Hydroxymethyl)acrylamide (NHMA) is a compound with significant biological activity, particularly in the fields of polymer science and medicine. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications based on diverse research findings.

This compound is a derivative of acrylamide, characterized by the presence of a hydroxymethyl group. This modification enhances its reactivity, allowing it to participate in various polymerization processes. The compound can release formaldehyde and acrylamide upon contact, both of which are known irritants and have implications for human health .

The biological activity of NHMA is largely attributed to its ability to form polymers that can interact with biological macromolecules such as proteins and nucleic acids. Studies have shown that acrylamide can bind to RNA and DNA, leading to potential mutagenic effects . Furthermore, NHMA has been observed to undergo metabolic transformations that yield reactive metabolites capable of forming adducts with cellular components .

Toxicity Studies

This compound exhibits moderate acute toxicity. The median lethal dose (LD50) in rats has been reported between 400–474 mg/kg . Symptoms of exposure include skin irritation, respiratory issues, and potential long-term effects such as dermatitis. A notable case study involving tunnel workers exposed to NHMA revealed a significant incidence of contact dermatitis, suggesting a strong occupational hazard associated with this compound .

Metabolism and Excretion

The metabolism of NHMA leads to the formation of mercapturic acid as a major urinary metabolite, accounting for 10–45% of the administered dose . Approximately 68–77% of the compound is excreted through urine and feces, indicating low bioaccumulation potential. This rapid excretion is crucial for assessing long-term exposure risks in occupational settings.

Polymer Gel Dosimetry

Recent studies have highlighted the use of NHMA in the development of polymer gel dosimeters for radiation therapy. These dosimeters are sensitive to radiation doses and provide accurate measurements for therapeutic applications. Research indicates that the performance of NHMA-based gels can be significantly enhanced by the addition of inorganic salts like calcium chloride, which improves their dose response characteristics .

Table 1: Performance Characteristics of NHMA-based Gel Dosimeters

| Parameter | Value |

|---|---|

| Maximum Dose | 10 Gy |

| Dose Rate | 300 cGy/min |

| Stability | Stable up to 3 days |

| Sensitivity | Increases with CaCl2 concentration |

Occupational Exposure

A study conducted on Swedish tunnel workers exposed to NHMA revealed that 24 out of 210 subjects developed contact dermatitis . Blood samples indicated elevated levels of acrylamide-Hb adducts post-exposure, which decreased over time, aligning with the lifespan of erythrocytes. This study underscores the need for monitoring exposure levels in occupational settings.

Radiation Therapy Applications

In a clinical setting, NHMA-based gels have been utilized for three-dimensional dosimetry in radiation therapy. The introduction of normoxic conditions has been shown to enhance the accuracy and reliability of these dosimeters in measuring radiation doses delivered during cancer treatments .

属性

IUPAC Name |

N-(hydroxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCOEDDPFOAUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-25-4 | |

| Record name | N-Methylolacrylamide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020885 | |

| Record name | N-Methylolacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylolacrylamide appears as a colorless or yellow aqueous solution., Liquid, A colorless or yellow liquid; [CAMEO] White solid; [ICSC] Liquid; [MSDSonline], WHITE CRYSTALS. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylolacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 188 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000205 [mmHg], Vapor pressure, Pa at 25 °C: 0.03 (negligible) | |

| Record name | N-Methylolacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

AFTER A DOSE OF 100 MG/KG OF ACRYLAMIDE NO NEUROLOGICAL SIGNS OF NEUROPATHY HAD YET APPEARED, BUT RETROGRADE BUILDUP OF PROTEIN LABEL WAS SIGNIFICANTLY REDUCED FOR THE LONG INTERVAL. TO TEST THE SPECIFICITY OF ACRYLAMIDE ON THE RETROGRADE TRANSPORT DEFECT N-HYROXYMETHYLACRYLAMIDE WAS STUDIED. IT DID NOT INFLUENCE THE TRANSPORT. | |

| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

924-42-5 | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylolacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hydroxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylolacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8W68JL80Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

165 to 167 °F (NTP, 1992), 75 °C | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLOLACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NHMA's interfacial properties and reactivity significantly influence the properties of polymer latices, affecting particle size, acrylamide unit distribution, and overall latex characteristics. For instance, styrene-NHMA copolymerization at a specific monomer ratio (10:1) yielded the narrowest particle size distribution. []

A: Yes, incorporating NHMA into copolymer systems can impart self-healing properties. The hydroxyl group in NHMA facilitates thermal cross-linking, enabling the polymer to repair damage. One study demonstrated a remarkable 80% self-healing efficiency in full-cut scratches in a poly((n-butyl acrylate)-co-NHMA) copolymer blended with antimicrobial agents. []

A: NHMA enables the creation of self-crosslinkable nanoparticles that are stable at high temperatures. These nanoparticles, when incorporated into drilling fluids, can plug micropores at elevated temperatures, enhancing drilling efficiency in challenging environments. []

A: The presence and concentration of NHMA during acrylate polymerization influences the final film properties. Studies show that using 2% emulsifier at 75-85°C and keeping NHMA content below 0.4% results in a unimodal acrylic emulsion with desirable properties for leather applications, improving softness, flexibility, and fullness. []

A: Yes, NHMA can modify surface hydrophilicity. Polymerizing NHMA as a comonomer on polystyrene template particles introduces hydrophilic groups, crucial for applications like chemical solution deposition of barium titanate hollow particles. []

A: NHMA is crucial for synthesizing polymer microspheres with controlled mercapto group density. Polycondensation of alkanedithiol and dibromoalkane in the presence of a poly(styrene-NHMA) latex results in microspheres with tunable mercapto group content, impacting their reactivity and applications. []

A: NHMA reacts with both catechin and tannin under acidic conditions, forming adducts with decreased water solubility. This reaction mechanism explains the enhanced water resistance observed in tannin-poly(NHMA) adhesives. []

A: Yes, crosslinked poly(acrylamide)/poly(NHMA) networks act as both reducing agents and stabilizers in the synthesis of gold and silver nanoparticles. The hydrogel network facilitates metal ion binding and subsequent reduction, leading to the formation of stable, evenly distributed nanoparticles within the polymer matrix. []

A: NHMA plays a key role in creating thermo-responsive polymers. By copolymerizing NHMA with N-isopropylacrylamide, researchers have developed double thermo-responsive block copolymers with tunable lower critical solution temperatures, enabling controlled self-assembly and potential applications in drug delivery and biosensing. []

A: Research suggests that NHMA-based hydrogels show promise in drug delivery. Studies have explored chitosan-AAm/HMA semi-IPN hydrogels for controlled release of 5-fluorouracil, demonstrating pH-responsive release profiles with potential for targeted drug delivery in the gastrointestinal tract. []

A: Extensive toxicological studies on NHMA have been conducted. Two-year studies on rats and mice revealed significant toxicological effects, including carcinogenicity in mice. While no carcinogenic activity was observed in rats at the tested doses, further research may be necessary to assess potential risks at higher doses. []

A: Research using a continuous breeding protocol in Swiss mice identified NHMA as a male-mediated reproductive toxicant, primarily causing increased postimplantation loss. These effects were observed at doses causing minimal neurotoxicity, suggesting reproductive toxicity as a more sensitive endpoint. []

ANone: The molecular formula of NHMA is C4H7NO2, and its molecular weight is 101.10 g/mol.

ANone: Various spectroscopic techniques are employed to characterize NHMA and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): For structural elucidation and studying polymerization kinetics. [, , ]

- Fourier Transform Infrared (FTIR) spectroscopy: To analyze chemical bonds and functional groups. [, , ]

- Ultraviolet-Visible (UV-Vis) spectroscopy: To study light absorption and emission properties, particularly in applications involving fluorescent materials. []

A: Computational tools, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict binding affinities and study the interactions between NHMA and target molecules. These methods provide insights into molecular mechanisms and aid in designing materials with specific properties, like molecularly imprinted polymers (MIPs) for 3-hydroxybutyrate recognition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。